Cas no 111049-68-4 (Methyl 4-amino-5-bromo-2-methoxybenzoate)

Methyl 4-amino-5-bromo-2-methoxybenzoate is a brominated aromatic ester with a molecular formula of C9H10BrNO3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features—a reactive amino group, a bromo substituent, and a methoxybenzoate framework—enable selective functionalization, making it valuable for constructing complex molecules. The ester group enhances solubility in organic solvents, facilitating further derivatization. The bromine atom offers a handle for cross-coupling reactions, while the amino group allows for amidation or diazotization. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in medicinal chemistry for developing bioactive scaffolds.
Methyl 4-amino-5-bromo-2-methoxybenzoate structure
111049-68-4 structure
Product Name:Methyl 4-amino-5-bromo-2-methoxybenzoate
CAS No:111049-68-4
MF:C9H10BrNO3
MW:260.08460187912
MDL:MFCD02082951
CID:1027498
PubChem ID:2768028
Update Time:2025-06-11

Methyl 4-amino-5-bromo-2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-amino-5-bromo-2-methoxybenzoate
    • 4-amino-5-bromo-2-methoxyBenzoic acid methyl ester
    • 4-AMINO-5-BROMO-2-METHOXY-BENZOIC ACID METHYL ESTER
    • Methyl 4-amino-5-bromo-2-methoxybenzenecarboxylate
    • Methyl4-amino-5-bromo-2-methoxybenzoate
    • HMS2670K22
    • SCHEMBL169553
    • DTXSID10377634
    • SMR000335517
    • AMY10028
    • CS-0440872
    • 11P-687
    • 111049-68-4
    • CUMRIXJSGJTGSE-UHFFFAOYSA-N
    • MLS000720974
    • 2-methoxy-4-amino-5-bromo-benzoic acid methyl ester
    • CHEMBL1871638
    • AKOS005069409
    • methyl 4-azanyl-5-bromanyl-2-methoxy-benzoate
    • DB-060053
    • Methyl 2-Methoxy-4-Amino-5-Bromobenzonate
    • MFCD02082951
    • A802282
    • Oprea1_083072
    • MDL: MFCD02082951
    • Inchi: 1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
    • InChI Key: CUMRIXJSGJTGSE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)OC)=C(C=C1N)OC

Computed Properties

  • Exact Mass: 258.98441g/mol
  • Monoisotopic Mass: 258.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Melting Point: 152-154°C

Methyl 4-amino-5-bromo-2-methoxybenzoate Security Information

  • HazardClass:IRRITANT

Methyl 4-amino-5-bromo-2-methoxybenzoate Pricemore >>

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Additional information on Methyl 4-amino-5-bromo-2-methoxybenzoate

Recent Advances in the Application of Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS: 111049-68-4) in Chemical Biology and Pharmaceutical Research

Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS: 111049-68-4) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting cancer and infectious diseases. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, enabling the construction of complex molecules with enhanced therapeutic properties. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential clinical implications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Methyl 4-amino-5-bromo-2-methoxybenzoate as a precursor for the synthesis of novel kinase inhibitors. The compound's bromo and methoxy functional groups were strategically employed in palladium-catalyzed cross-coupling reactions, yielding derivatives with significant activity against tyrosine kinases implicated in cancer progression. The study reported IC50 values in the nanomolar range for several synthesized analogs, demonstrating the compound's potential in oncology drug development.

Another significant application emerged in antimicrobial research, where derivatives of 111049-68-4 were shown to exhibit potent activity against drug-resistant bacterial strains. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed the design of quinolone hybrids incorporating this scaffold, which displayed enhanced membrane permeability and target affinity compared to existing antibiotics. The researchers attributed these improvements to the optimal lipophilicity conferred by the methoxybenzoate moiety.

Recent advances in synthetic methodology have also expanded the utility of Methyl 4-amino-5-bromo-2-methoxybenzoate. A team at MIT developed a continuous-flow process for its large-scale production, achieving >90% yield with significantly reduced reaction times compared to batch methods. This technological innovation, published in Organic Process Research & Development, addresses previous scalability challenges and facilitates more efficient translation of research findings into industrial applications.

The compound's role in PROTAC (Proteolysis Targeting Chimeras) development has garnered particular attention. Several research groups have employed 111049-68-4 as a linker component in these targeted protein degradation systems. Its structural features allow for optimal spacing between the E3 ligase binder and the target protein ligand, as demonstrated in recent studies targeting estrogen receptors and bromodomain-containing proteins.

Looking forward, the unique chemical properties of Methyl 4-amino-5-bromo-2-methoxybenzoate position it as a valuable tool in emerging areas such as covalent inhibitor design and antibody-drug conjugate development. Ongoing clinical trials featuring compounds derived from this scaffold suggest its continued relevance in pharmaceutical innovation. Researchers are particularly optimistic about its application in next-generation therapeutics that combine precision targeting with enhanced pharmacokinetic profiles.

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